Product packaging for Cleroindicin B(Cat. No.:CAS No. 107389-91-3)

Cleroindicin B

Cat. No.: B173269
CAS No.: 107389-91-3
M. Wt: 158.19 g/mol
InChI Key: QLSFMYCHPVOSCD-UHFFFAOYSA-N
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Description

Cleroindicin B (CAS 107389-91-3) is a natural product classified as a cyclohexylethanoid, a type of compound isolated from plants of the genus Clerodendrum . This genus, comprising over 500 species, is known for its diverse phytochemistry and has a long history of use in traditional medicine systems across Asia and Africa . This compound contributes to the extensive library of over 280 chemical constituents identified from Clerodendrum species, which include diterpenoids, triterpenoids, flavonoids, and phenylethanoid glycosides . The structural identification of this compound is 4-hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one, with a molecular formula of C 8 H 14 O 3 and a molecular weight of 158.19 g/mol . As a research chemical, it serves as a reference standard for phytochemical studies and the investigation of bioactive compounds from medicinal plants . Preliminary studies on plant extracts containing this compound have suggested areas for further research, including potential antioxidant activity, though the compound itself requires more extensive investigation to fully elucidate its specific biological activities and mechanisms of action . Researchers are exploring the polypharmacological nature of Clerodendrum -derived compounds like this compound for various applications, which may include network pharmacology-based drug discovery initiatives . Intended Use and Disclaimer: This product is labeled For Research Use Only (RUO) . RUO products are essential tools designed exclusively for laboratory research to conduct scientific experiments and analysis . They are not intended for diagnostic, therapeutic, or any clinical procedures, and are not approved for human or veterinary consumption . By purchasing this product, you acknowledge and agree that it will not be used for any medical purposes or in the diagnosis, prevention, or treatment of any disease or condition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B173269 Cleroindicin B CAS No. 107389-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-6-5-8(11)3-1-7(10)2-4-8/h9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSFMYCHPVOSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148032
Record name Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107389-91-3
Record name Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107389913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Phytochemical Sourcing and Isolation Methodologies for Cleroindicin B

Botanical Origin and Geographic Distribution

Cleroindicin B has been identified in a diverse range of plant species, primarily within the Clerodendrum genus, but also in several secondary plant sources. These plants are distributed across various geographical regions, reflecting the compound's widespread natural occurrence.

Clerodendrum species represent the primary botanical sources for this compound. The compound was initially isolated from the aerial parts of Clerodendrum indicum (L.) Kuntze, a plant belonging to the Lamiaceae family (formerly Verbenaceae). This species is widely distributed across South-East Asian countries, including India and the Yunnan province of China, where it is utilized in traditional medicine datapdf.comwjcmpr.comtandfonline.comresearchgate.net.

Another significant primary source is Clerodendrum trichotomum Thunb., also a member of the Lamiaceae family. This compound has been successfully isolated from the leaves of this plant, which is native to regions such as China, Korea, India, Japan, and the Philippines researchgate.netmdpi.comfrontiersin.org.

Beyond the Clerodendrum genus, this compound has been identified in several other plant species, expanding its known botanical origins:

Dolichandrone serrulata (DC.) Seem: This plant, belonging to the Bignoniaceae family, is a source of this compound, which has been isolated from its flowers. D. serrulata is commonly consumed as a vegetable in northern and eastern Thailand nih.govphcogres.comresearchgate.netresearchgate.netamazonaws.com.

Sinningia warmingii (Hiern.) Chautems: A species within the Gesneriaceae family, S. warmingii has yielded this compound from its tubers. This plant is indigenous to South America, with a notable presence in Brazil researchgate.netscielo.brufpr.brscielo.brresearchgate.net.

Incarvillea delavayi Bureau et Franchet: this compound has been obtained from the whole plant of I. delavayi, a species found in the Yunnan province of China researchgate.nettiprpress.compsu.edu.

Campsis grandiflora : Also known as "ryoushouka" in Japanese traditional medicine, this Bignoniaceae species has been shown to contain this compound in its dried flowers. C. grandiflora is native to East Asia, including Japan, Korea, and eastern China researchgate.netresearchgate.netmedchemexpress.comsciencegate.appyoutube.com.

The diverse botanical origins of this compound are summarized in the following table:

Plant SpeciesFamilyPlant Part(s) UsedGeographic Distribution
Clerodendrum indicumLamiaceaeAerial partsSouth-East Asia (e.g., China, India) datapdf.comwjcmpr.comtandfonline.comresearchgate.net
Clerodendrum trichotomumLamiaceaeLeavesEast Asia (e.g., China, Korea, Japan, Philippines), India researchgate.netmdpi.comfrontiersin.org
Dolichandrone serrulataBignoniaceaeFlowersNorthern and Eastern Thailand nih.govphcogres.comresearchgate.netresearchgate.netamazonaws.com
Sinningia warmingiiGesneriaceaeTubersSouth America (e.g., Brazil) researchgate.netscielo.brufpr.brscielo.brresearchgate.net
Incarvillea delavayiBignoniaceaeWhole plantYunnan province, China researchgate.nettiprpress.compsu.edu
Campsis grandifloraBignoniaceaeDried flowersEast Asia (e.g., Japan, Korea, Eastern China) researchgate.netresearchgate.netmedchemexpress.comsciencegate.appyoutube.com

Extraction and Fractionation Techniques

The initial steps in isolating this compound involve extracting the chemical constituents from the plant material, followed by fractionation to reduce complexity and concentrate the target compound.

Various solvent systems are employed to extract this compound and other phytochemicals from plant matrices, with the choice of solvent often optimized based on the polarity of the target compound and the specific plant material.

Ethanolic Extraction: For Clerodendrum indicum, an ethanolic extract of the aerial parts was used as the starting material for isolation datapdf.com. Similarly, the whole plant of Incarvillea delavayi was extracted with 90% ethanol (B145695) researchgate.net.

Methanolic Extraction: The dried flowers of Campsis grandiflora were subjected to methanol (B129727) extraction to obtain a crude extract from which this compound was isolated researchgate.netresearchgate.net. For Dolichandrone serrulata flowers, methanolic extracts demonstrated promising antioxidant activity and were used for subsequent biological-guided separation nih.govresearchgate.net.

Dichloromethane (B109758) (CH2Cl2) Extraction: In the isolation from D. serrulata flowers, this compound was specifically found in the dichloromethane extract researchgate.net.

Ethyl Acetate (B1210297) (EtOAc) Extraction: While this compound was not directly isolated from the ethyl acetate extract of D. serrulata flowers, this extract also showed strong DPPH radical scavenging activity, indicating the presence of other active compounds that might be co-extracted or separated in later stages researchgate.net.

Aqueous and N-Butanol Fractionation: After initial extraction, crude extracts are often partitioned between immiscible solvents to separate compounds based on their polarity. For instance, an ethanolic extract of Sinningia warmingii tubers was partitioned with solvents including hexane (B92381), ethyl acetate, and 1-butanol (B46404) ufpr.br.

The selection of appropriate solvents is critical for maximizing the yield and purity of this compound. A summary of common extraction solvents and their applications for this compound is provided below:

Plant SpeciesExtraction Solvent(s)Notes
Clerodendrum indicumEthanolAerial parts datapdf.com
Clerodendrum trichotomumNot explicitly statedImplied from general phytochemical studies on the genus researchgate.net
Dolichandrone serrulataMethanol, DichloromethaneFlowers; this compound found in dichloromethane extract nih.govresearchgate.net
Sinningia warmingiiEthanolTubers; subsequent partitioning with hexane, ethyl acetate, 1-butanol ufpr.br
Incarvillea delavayi90% EthanolWhole plant researchgate.net
Campsis grandifloraMethanolDried flowers researchgate.netresearchgate.net

Bioactivity-guided isolation is a powerful approach where fractions are screened for a specific biological activity, and only the active fractions are further processed. This strategy ensures that the isolated compounds are relevant to the observed biological effects of the crude extract.

For Campsis grandiflora, bioassay-guided fractionation of the methanol extract, evaluated for its effect on stagnant blood flow, led to the isolation of this compound along with other compounds researchgate.netresearchgate.netsciencegate.app.

Similarly, biological-guided separation of Dolichandrone serrulata flowers, based on their antioxidant activity (e.g., DPPH radical scavenging), resulted in the isolation of this compound nih.govresearchgate.netresearchgate.net.

In the case of Sinningia warmingii, chemical investigation of the tubers, including evaluation of antimicrobial activity of ethanolic extract and fractions, led to the isolation of this compound, although the isolated compounds were found to be inactive in the tested antimicrobial assays researchgate.netscielo.brscielo.br.

Chromatographic Purification Protocols

After extraction and fractionation, chromatographic methods are indispensable for the final purification of this compound. These techniques separate compounds based on differences in their adsorption to a stationary phase and differential elution by a mobile phase.

While specific detailed protocols for this compound's purification are often embedded within broader isolation studies, general chromatographic methods commonly employed include:

Column Chromatography (CC): This is a fundamental technique used in various stages of purification. For instance, the ethanolic extract of Clerodendrum indicum was fractionated, implying the use of column chromatography to obtain the cleroindicins datapdf.com. Similarly, various chromatography methods were employed to separate chemical constituents from the 90% ethanol extract of Incarvillea delavayi researchgate.net.

Thin Layer Chromatography (TLC): Often used for monitoring separation progress and for preliminary screening in bioactivity-guided isolation. For Dolichandrone serrulata, biological-guided separation utilized TLC-DPPH to identify active fractions researchgate.net.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, Prep-HPLC is frequently employed as a final purification step, especially for compounds obtained in small quantities. While not explicitly detailed for this compound in all sources, it is a standard method for purifying natural products to obtain pure compounds for structural elucidation.

The general workflow for isolating this compound often involves a combination of these chromatographic techniques, progressing from bulk separation to fine purification.

Column Chromatography Techniques

Column chromatography is a fundamental technique in natural product isolation, widely employed for the separation and purification of chemical compounds from complex plant extracts. Different stationary phases are utilized depending on the polarity and characteristics of the target compounds.

Silica (B1680970) Gel Chromatography Silica gel is a highly versatile and extensively used adsorbent in column chromatography, particularly effective for the separation of nonpolar and medium polar compounds, including various terpenoids and sterols. researchgate.net Its advantages include ease of use and the stability of its stationary phase. frontiersin.org However, it can be a time-consuming method and may require substantial amounts of solvent. frontiersin.org

In the isolation of this compound from Sinningia warmingii tubers, an initial ethanol extract was subjected to a partitioning process, yielding hexane, ethyl acetate, and 1-butanol fractions. The hexane fraction (Fraction A) was then applied to a silica gel column. Elution was performed using a gradient system, starting with hexanes:acetone (B3395972) (from 9:1 to 0:1) and subsequently incorporating methanol. chemfaces.com This sequential elution allowed for the separation of compounds based on their differential affinities for the silica gel stationary phase and the changing polarity of the mobile phase. Similarly, a butanol fraction derived from an acetone extract of Clerodendrum infortunatum leaves was also subjected to open column chromatography utilizing silica gel. chem960.com

Polyamide Chromatography Polyamide column chromatography is a well-established method, especially for the separation of polyphenols. frontiersin.org This technique leverages the ability of polyamide to adsorb anions through electrostatic interactions. frontiersin.org Polyamide is recognized as a suitable stationary phase for isolating various secondary metabolites. researchgate.net While polyamide chromatography is a significant method in natural product chemistry, specific details regarding its direct application in the isolation of this compound were not explicitly provided in the available literature.

Reversed-Phase Chromatography Reversed-phase chromatography, particularly in the form of High-Performance Liquid Chromatography (HPLC), is a powerful separation and purification technique used to obtain high-purity compounds. frontiersin.org In this mode, the stationary phase is less polar than the mobile phase, with surface-modified silica, such as C18, being a common stationary phase material. frontiersin.orgdaneshyari.com The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile, methanol, or tetrahydrofuran (B95107). frontiersin.org Semi-preparative reversed-phase HPLC is often employed to enhance the purification of isolated compounds. frontiersin.org

In the isolation of this compound from Sinningia warmingii, HPLC separations were conducted using a semi-preparative Nucleosil 100-5 C18 column, which is a reversed-phase column. chemfaces.com This step was crucial for further purifying fractions obtained from initial column chromatography. For instance, Fraction A4 was purified by HPLC using H2O:MeCN (20:80), and Fraction A10 was purified by HPLC using H2O:MeOH (62:38) to yield this compound (7). chemfaces.com Furthermore, following silica gel column chromatography, semi-preparative HPLC with a reversed-phase column was utilized to obtain abietane (B96969) diterpenoids from the butanol fraction of Clerodendrum infortunatum leaves. chem960.com

The following table summarizes key column chromatography steps for this compound and related compounds:

Plant SourceExtract/FractionColumn TypeStationary PhaseMobile PhaseCompounds Isolated/PurifiedReference
Sinningia warmingiiHexane (Fraction A)Column ChromatographySilica GelHexanes:Acetone (9:1 → 0:1), then MeOHInitial separation of crude extract leading to fractions chemfaces.com
Sinningia warmingiiFraction A4HPLCNucleosil 100-5 C18 (RP)H2O:MeCN (20:80)Aggregatin E, Aggregatin F, Tectoquinone chemfaces.com
Sinningia warmingiiFraction A10HPLCNucleosil 100-5 C18 (RP)H2O:MeOH (62:38)This compound (7) chemfaces.com
Clerodendrum infortunatumButanol fractionOpen Column ChromatographySilica GelNot specified (followed by RP-HPLC)Abietane diterpenoids (1 and 2) chem960.com

Planar Chromatographic Methods

Planar chromatographic methods, such as Thin-Layer Chromatography (TLC) and Preparative Thin-Layer Chromatography (PTLC), are indispensable tools for both analytical monitoring and preparative isolation in natural product chemistry.

Thin-Layer Chromatography (TLC) TLC is routinely employed for the analysis and monitoring of fractions obtained during column chromatography. chemfaces.com It utilizes thin layers of silica gel coated on a solid support, such as glass or plastic plates. researchgate.net Compounds separated on TLC plates can be visualized by exposure to UV light at specific wavelengths (e.g., 254 nm or 366 nm) or by spraying with a derivatizing reagent, such as 5% H2SO4 in ethanol, followed by heating to reveal distinct spots. chemfaces.com TLC is also a general method for the detection of various compounds. chemicalbook.com

Preparative Thin-Layer Chromatography (PTLC) PTLC is a highly useful technique for the purification of small quantities of samples, typically accommodating loading capacities ranging from 10 to 90 mg. biosynth.com This method involves using full-size plates coated with a thicker layer of silica gel compared to analytical TLC plates. The sample is applied as a thin, horizontal line at the bottom of the plate. biosynth.com After the mobile phase ascends the plate and separates the components, the desired product is located (often by UV visualization), marked, and carefully scraped off the plate using a razor blade or spatula. biosynth.com The silica gel containing the target compound is then placed in a fritted funnel and flushed with a polar solvent, such as ethyl acetate, to extract the pure product. biosynth.com

PTLC is recognized for its cost-effectiveness, accessibility, and reliability in yielding acceptable amounts of separated compounds, often around 1 mg/g of extract. naturalproducts.net The amount of extract that can be applied to a PTLC plate can vary, from up to 10 mg to over one gram for larger scale separations. naturalproducts.net The efficiency of separation in PTLC is significantly influenced by the composition of the mobile phase, emphasizing the need for careful optimization. naturalproducts.net

In the isolation of this compound from Sinningia warmingii, PTLC played a crucial role in purifying specific fractions. For example, Fraction A8, which was obtained from silica gel column chromatography, was further purified by PTLC using a mobile phase of CH2Cl2:EtOAc (95:5). chemfaces.com Notably, this compound (compound 7) was specifically obtained by purifying Fraction C4 via PTLC, employing a solvent system of EtOAc:MeOH:H2O (8:1:0.25). chemfaces.com

The following table details the application of planar chromatography in the isolation of this compound and related compounds:

Plant SourceFractionPlanar Chromatography TypeStationary PhaseMobile PhaseCompounds Isolated/PurifiedReference
Sinningia warmingiiFraction A8PTLCSilica GelCH2Cl2:EtOAc (95:5)Warmingiin A, Warmingiin B chemfaces.com
Sinningia warmingiiFraction C4PTLCSilica GelEtOAc:MeOH:H2O (8:1:0.25)This compound (7) chemfaces.com
Sinningia warmingiiFraction C8PTLCSilica GelEtOAc:MeOH:H2O (6:3:0.25)Cornoside chemfaces.com

Structural Elucidation and Chemical Synthesis of Cleroindicin B

Advanced Spectroscopic Analysis for Structure Determination

The determination of Cleroindicin B's structure was heavily reliant on a suite of spectroscopic methods. These techniques provided a comprehensive view of the molecule's connectivity, functional groups, and three-dimensional arrangement. The analysis was anchored by comparing its spectral data with that of the co-isolated and structurally related Cleroindicin A, a symmetric molecule with the molecular formula C₈H₁₄O₂. thieme-connect.com

Nuclear Magnetic Resonance (NMR) spectroscopy was the principal tool for elucidating the carbon skeleton and proton environments of this compound. While specific data tables for this compound are not individually published, its structure was unambiguously established by comparison to Cleroindicin A, for which detailed NMR data are available. thieme-connect.com The symmetry of this compound makes its NMR spectrum analogous to that of Cleroindicin A. thieme-connect.com

One-dimensional (1D) NMR spectra, including ¹H-NMR and ¹³C-NMR, provided the initial framework. The ¹³C-NMR spectrum of the analogous Cleroindicin A showed six distinct carbon signals, indicating a symmetric structure. thieme-connect.com These signals were resolved by multiplicity using Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. nih.gov For Cleroindicin A, DEPT analysis revealed one quaternary carbon, one methine, and four methylene groups, one of which was identified as an oxymethylene (-OCH₂-). thieme-connect.com

Two-dimensional (2D) NMR techniques were crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecule. mdpi.com For establishing the connectivity in this compound, COSY would map the relationships between protons on the cyclohexane (B81311) and tetrahydrofuran (B95107) ring systems.

Heteronuclear Single Quantum Coherence (HSQC), often used interchangeably with its predecessor Heteronuclear Multiple Quantum Coherence (HMQC), correlates directly bonded carbon atoms with their attached protons. researchgate.net This powerful technique allows for the definitive assignment of each proton signal to its corresponding carbon signal in the skeleton. researchgate.net By combining the information from COSY and HSQC, the complete bonding network of this compound was pieced together.

Table 1: ¹H-NMR Spectroscopic Data for the analogous Cleroindicin A (CDCl₃, 400 MHz) This data is representative of this compound due to molecular symmetry.

PositionChemical Shift (δ) ppmMultiplicity
H-2/H-61.70m
H-3/H-51.85m
H-44.15t (J=3.0 Hz)
H-8/H-111.95m
H-9/H-103.85t (J=6.5 Hz)
Source: Journal of Natural Products, 1997. thieme-connect.com

Table 2: ¹³C-NMR Spectroscopic Data for the analogous Cleroindicin A (CDCl₃, 100 MHz) This data is representative of this compound due to molecular symmetry.

PositionChemical Shift (δ) ppmDEPT
C-170.3C
C-2/C-636.4CH₂
C-3/C-531.9CH₂
C-470.1CH
C-745.4CH₂
C-8/C-11Not specifiedNot specified
C-9/C-1059.1CH₂
Source: Journal of Natural Products, 1997. thieme-connect.com

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For the cleroindicin family, High-Resolution Mass Spectrometry (HRMS) was particularly important. The molecular formula of the analogous Cleroindicin A was determined as C₈H₁₄O₂ by High-Resolution Electron Ionization Mass Spectrometry (HREIMS), which showed a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 142.0945 (calculated as 142.0994 for C₈H₁₄O₂). thieme-connect.com This data, combined with the NMR results, confirmed the degrees of unsaturation, indicating the presence of two rings in the structure. thieme-connect.com Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing polar molecules and can provide molecular weight information often as a protonated molecule [M+H]⁺ or other adducts. diva-portal.orgnih.gov

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of the analogous Cleroindicin A indicated the presence of hydroxyl (-OH) and ether (C-O-C) functionalities, which was consistent with the proposed spiro-ether structure. thieme-connect.com Key absorptions in an IR spectrum typically include C-H stretching vibrations and C-O stretching for ethers and alcohols.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, which is characteristic of molecules containing π-electron systems or chromophores. This compound, being a saturated spiro-ether without conjugated double bonds or carbonyl groups, does not possess a significant chromophore. thieme-connect.com Consequently, it is not expected to show strong absorption in the typical UV-Vis range of 200–800 nm.

The establishment of the relative and absolute stereochemistry is a critical final step in structure elucidation. For this compound, its structure was defined as a novel spiro compound. thieme-connect.com The validation of this stereochemical arrangement is derived from the comprehensive analysis of NMR data, including the coupling constants and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, which help define the three-dimensional proximity of atoms. The structural assignment is further solidified by the logical consistency of all combined spectroscopic data (NMR, MS, IR) and comparison with the other related compounds isolated from the same source. thieme-connect.com Total synthesis remains a definitive method for validating a proposed stereochemical assignment for complex natural products.

Biosynthetic Pathway Investigations

Understanding how a plant constructs a complex molecule like this compound provides insight into its metabolic pathways and the interplay of its enzymes.

The biosynthesis of many diterpenoids in plants, including the broader class of clerodane diterpenes found in the Clerodendrum genus, generally originates from the common C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). However, this compound is a smaller C8 molecule, suggesting it may be formed through significant modification or degradation of a larger precursor.

Iridoid glycosides are another class of precursors for various terpenoid-derived natural products. While iridoid glycosides such as ajugoside and others have been isolated from various Clerodendrum species, establishing their presence within the genus, a direct biosynthetic link between a specific iridoid glycoside like Cornoside and the formation of this compound or other cleroindicin family members has not been elucidated in the reviewed literature. The biosynthesis of diterpenoid dimers and other complex structures often involves intricate enzymatic steps, including cyclizations and rearrangements, but the specific pathway leading to the unique spiro-ether skeleton of this compound remains an area for future investigation. thieme-connect.com

Enzymatic Steps and Intermediate Transformations

The precise enzymatic machinery for the biosynthesis of this compound has not been fully characterized. However, a plausible biosynthetic pathway has been speculated, starting from the precursor cornoside. nih.gov This proposed pathway suggests a series of enzymatic transformations. It is hypothesized that the initial steps involve the deglycosylation of cornoside, followed by an olefin reduction. nih.gov These transformations would lead to the formation of Cleroindicin A and the closely related this compound. nih.gov While specific enzymes like hydroxylases, reductases, and synthases are common in such pathways, the exact enzymes for cleroindicin biosynthesis remain a subject for future investigation. researchgate.net The generation of complex natural products from simpler precursors through enzymatic cascades is a common strategy in nature, often involving enzymes that catalyze highly selective reactions. nih.govnih.gov

Total Synthesis Strategies

The complex structure of the cleroindicins has made them attractive targets for total synthesis, serving as a platform for demonstrating the utility of modern synthetic methodologies.

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgias.ac.in For the cleroindicin family, a key retrosynthetic strategy involves disconnecting the complex polycyclic structure back to a much simpler aromatic starting material. A successful enantioselective synthesis of several cleroindicins, including precursors to this compound, identified 2,4-dihydroxybenzaldehyde (B120756) as a viable starting point. nih.gov The core strategy hinges on recognizing that the cyclohexadienone moiety central to the cleroindicin framework can be constructed from a phenolic precursor through dearomatization reactions. nih.gov

Achieving the correct stereochemistry is a critical challenge in the synthesis of natural products. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. mdpi.com In the synthesis of the cleroindicins, stereocontrol is paramount. Methodologies have been developed that allow for the highly selective formation of the required stereocenters. nih.gov These methods often rely on the use of chiral auxiliaries or catalysts to direct the outcome of a reaction. nih.govresearchgate.net For instance, the reduction of a carbonyl group in a cleroindicin intermediate using samarium diiodide was shown to favor the formation of the desired stereoisomer, Cleroindicin E, over its epimer, iso-cleroindicin E. nih.gov Such stereoselective reductions are fundamental tools in modern organic synthesis.

Chiral building blocks, also known as the "chiral pool," are enantiomerically pure compounds derived from natural sources that are incorporated into a synthetic route. nih.gov Their use provides a straightforward way to introduce stereocenters into the target molecule. The enantioselective synthesis of the cleroindicins effectively demonstrates this principle. nih.gov The synthesis commences with the achiral 2,4-dihydroxybenzaldehyde, which is then elaborated. Chirality is introduced through coupling with a derivative of lactic acid, a common chiral building block. nih.gov A Mitsunobu reaction is employed to install a key amide with the correct stereochemistry, yielding a non-racemic intermediate with a high enantiomeric excess, which is then carried forward to construct the core structure of the cleroindicins. nih.gov

The synthesis of the cleroindicin framework relies on a powerful sequence of reactions. A key transformation involves the generation of a reactive intermediate known as an ortho-quinone methide (o-QM). nih.govacs.org These species are versatile intermediates in the synthesis of many natural products. rsc.orgnih.govnih.gov In the cleroindicin synthesis, the o-QM is generated from a benzyl (B1604629) alcohol precursor and trapped intramolecularly. acs.org

This is followed by a crucial diastereoselective dearomatization step. Oxidative dearomatization of the phenolic ring system, which is tethered to a chiral auxiliary, creates the p-quinol core of the molecule with high diastereoselectivity. nih.govacs.org This process converts a flat, aromatic ring into a three-dimensional cyclic dienone, setting the stage for the formation of the final complex structure. acs.orgnih.gov Such dearomatization strategies are a powerful way to build molecular complexity from simple aromatic precursors. nih.gov

Semisynthesis and Chemical Derivatization of this compound Analogues

Semisynthesis involves the chemical modification of a natural product that has been isolated from its natural source or produced through fermentation. nih.gov This approach allows for the creation of analogues that may have different or improved properties. In the context of the cleroindicins, the total synthesis efforts have also enabled access to various isomers and analogues. For example, the controlled reduction of synthetic (+)-cleroindicin C yielded not only the natural product Cleroindicin E but also its diastereomer, iso-cleroindicin E. nih.gov This demonstrates how synthetic routes can be leveraged to produce novel analogues for further study. The ability to create such derivatives is crucial for exploring structure-activity relationships. nih.gov

Data Tables

Table 1: Comparison of Optical Rotations for Natural and Synthetic Cleroindicins This table highlights the difference in measured optical rotation between the naturally isolated compounds and the enantiopure synthetically produced versions, suggesting that the natural isolates are often partially racemic. nih.gov

CompoundNatural Optical Rotation [α]DSynthetic Optical Rotation [α]D
Cleroindicin C-13.6°-79.0°
Cleroindicin D+1.55°+140.0°
Cleroindicin E+11.1°+12.0°
Cleroindicin F+1.70°+205.0°

Preparation of Structural Analogues for SAR Studies

The preparation of structural analogues of this compound is a critical step in understanding the relationship between its chemical structure and biological function. While specific SAR studies on this compound itself are not extensively documented in publicly available literature, the synthetic strategies developed for closely related clerodane diterpenes, particularly the cleroindicins C-F, provide a clear blueprint for accessing a diverse range of analogues. nih.gov

A key approach to generating structural analogues involves the modification of the core heterocyclic system and the peripheral functional groups. The enantioselective total synthesis of cleroindicins C, D, E, and F has demonstrated the feasibility of manipulating the stereochemistry and functionality of the decalin core and the attached side chains. nih.gov This work establishes a foundational platform for the systematic synthesis of this compound analogues.

Key Synthetic Strategies for Analogue Preparation:

Alterations to the Decalin Core: The stereochemistry and substitution pattern of the decalin core are known to be critical for the biological activity of clerodane diterpenes. The total synthesis of cleroindicins has shown that diastereoselective reactions can be employed to control the stereocenters of the decalin ring system. nih.gov By systematically varying the stereochemistry at different positions, the conformational requirements for activity can be elucidated. Furthermore, the introduction or removal of hydroxyl groups or other functionalities on the decalin ring would provide valuable insights into their role in receptor binding or target interaction.

Illustrative Synthetic Approach for Analogue Generation (based on Cleroindicin F synthesis):

The enantioselective synthesis of cleroindicin F provides a tangible pathway for creating analogues. The synthesis commences with a readily available 2,4-dihydroxybenzaldehyde derivative. nih.gov Key steps that could be diversified to produce analogues include:

Initial Aldehyde Modification: Starting with different substituted benzaldehydes would introduce diversity in what becomes the aromatic portion of the final molecule.

Quinone Methide Chemistry: The formation of an o-quinone methide intermediate is a pivotal step. nih.gov The subsequent reduction or reaction with different nucleophiles at this stage could lead to a variety of substituted phenolic intermediates, which upon further elaboration would yield diverse analogues.

Diastereoselective Dearomatization: This step establishes the stereochemistry of the decalin core. nih.gov The use of different chiral catalysts or reaction conditions could potentially lead to diastereomeric products, allowing for the exploration of stereochemical SAR.

Functional Group Interconversion: Late-stage functional group manipulations of the synthesized cleroindicin core, such as oxidation, reduction, or acylation of hydroxyl groups, would provide a library of closely related analogues.

A summary of potential modifications for generating this compound analogues for SAR studies is presented in Table 1.

Table 1: Potential Modifications of this compound for SAR Studies

Region of Modification Type of Modification Rationale for SAR Study
Furan (B31954) Ring Replacement with other heterocycles (thiophene, pyrrole)Investigate the role of the heteroatom and aromaticity.
Substitution on the furan ringProbe electronic and steric effects.
Decalin Core Inversion of stereocentersDetermine the optimal stereochemistry for activity.
Introduction/removal of hydroxyl groupsIdentify key hydrogen bonding interactions.
Modification of the cyclohexane ring conformationAssess the importance of the overall 3D shape.
Butenolide Moiety Reduction of the double bondEvaluate the role of the α,β-unsaturated system.
Ring-opening to the hydroxy acidDetermine the necessity of the lactone for activity.
Conversion to other lactones/lactamsExplore the impact of the lactone ring size and heteroatom.

By systematically preparing and testing these analogues, a comprehensive SAR profile for this compound can be established, paving the way for the design of more potent and selective compounds.

Diversity-Oriented Synthesis Approaches for Libraries of this compound Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries for high-throughput screening. nih.govwiley-vch.de While a dedicated DOS campaign for this compound has not been reported, the principles of DOS can be applied to the known synthetic routes for clerodane diterpenes to construct libraries of this compound-like molecules. A successful DOS strategy for this class of compounds would leverage key complexity-generating reactions to build a common core structure that can then be divergently elaborated into a multitude of distinct scaffolds.

Core Principles of a DOS Approach for this compound Derivatives:

A plausible DOS strategy would be inspired by the convergent and efficient total syntheses of related natural products. The key would be to identify a central intermediate that is amenable to a variety of transformations, leading to skeletal and stereochemical diversity.

A Potential DOS Strategy:

Scaffold Generation: A key strategic element in the enantioselective synthesis of cleroindicins is the diastereoselective dearomatization of a phenolic precursor. nih.gov This reaction could serve as a branching point in a DOS pathway. By employing a range of chiral catalysts or reaction conditions, it may be possible to access a collection of diastereomeric decalin cores from a common aromatic starting material.

Appendage Diversity: The side chains, particularly the furan and butenolide moieties, can be introduced using a variety of building blocks. A library of different furan and butenolide precursors could be coupled to the decalin core to generate appendage diversity.

Functional Group Diversity: Post-synthesis modification of the generated scaffolds would further expand the library. Reactions such as oxidations, reductions, acylations, and glycosylations at various positions on the decalin ring would introduce functional group diversity.

Table 2: Key Reactions for a Diversity-Oriented Synthesis of this compound-like Scaffolds

DOS Phase Key Reaction Source of Diversity
Scaffold Construction Diastereoselective DearomatizationSkeletal and Stereochemical Diversity
Intramolecular Diels-Alder ReactionSkeletal and Stereochemical Diversity
Appendage Introduction Cross-Coupling ReactionsAppendage Diversity
Aldol CondensationsAppendage Diversity
Functionalization Late-Stage C-H OxidationFunctional Group Diversity
GlycosylationFunctional Group Diversity

By combining these strategies, a large and diverse library of this compound derivatives could be synthesized. This library would be an invaluable resource for screening against a wide range of biological targets, potentially uncovering new biological activities and providing novel lead compounds for drug discovery. The application of DOS principles to the complex architecture of this compound represents a challenging but highly rewarding endeavor in the field of chemical biology.

Pharmacological and Biological Investigations of Cleroindicin B

Antioxidant Activity Profiling

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, which are implicated in the pathogenesis of numerous diseases.

Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radicals, Superoxide (B77818) Radicals)

The antioxidant potential of Cleroindicin B has been evaluated using several standard in vitro assays that measure its ability to scavenge different types of free radicals. researchgate.net

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess the hydrogen-donating ability of an antioxidant. nih.govinnovareacademics.in In a spectrophotometric assay, this compound exhibited mild activity, inhibiting DPPH by approximately 5.0-20.0% at a concentration of 100 µg/mL. researchgate.net

Hydroxyl Radical Scavenging: Hydroxyl radicals are among the most reactive and damaging ROS in biological systems. mdpi.com this compound was found to scavenge hydroxyl radicals, although its potency was lower compared to other compounds like protocatechuic acid. researchgate.net The assay often involves the Fenton reaction to generate hydroxyl radicals, and the antioxidant's ability to inhibit the degradation of a detector molecule (like deoxyribose) is measured. brieflands.com

Superoxide Radical Scavenging: Superoxide radicals are precursors to other more potent ROS. innovareacademics.in In an assay using electron spin resonance (ESR), this compound, along with several other tested compounds, showed weak or no scavenging action against superoxide radicals. researchgate.net

Table 1: Summary of this compound Antioxidant Activity This table is interactive. You can sort and filter the data.

Assay Type Radical Scavenged Activity Level Method
DPPH Radical Scavenging DPPH Mild (5-20% inhibition at 100 µg/mL) Spectrophotometry
Hydroxyl Radical Scavenging Hydroxyl (HO•) Active Electron Spin Resonance (ESR)
Superoxide Radical Scavenging Superoxide (O₂•⁻) Weak/Inactive Electron Spin Resonance (ESR)
Intracellular ROS H₂O₂-induced ROS Weak MTT Assay (HEK-293 cells)

Inhibition of Oxidative Stress Induction (e.g., H2O2-induced ROS production)

The potential of this compound to mitigate oxidative stress has been examined, particularly its ability to inhibit the production of reactive oxygen species (ROS) induced by agents like hydrogen peroxide (H2O2). In a study utilizing Human Embryonic Kidney (HEK-293) cells, the effects of this compound on H2O2-induced ROS generation were assessed. The findings indicated that this compound did not significantly inhibit the production of ROS under the experimental conditions. researchgate.net When HEK-293 cells were treated with H2O2, the intracellular ROS levels increased substantially. researchgate.net Pre-treatment with this compound at a concentration of 20 µM did not prevent this increase, with ROS production measured at 140.2 ± 8.6% relative to the control. researchgate.net This suggests that in this particular assay, this compound demonstrates weak activity in protecting cells from H2O2-induced oxidative stress. researchgate.net

Comparative Analysis with Known Antioxidants

When its antioxidant capabilities are compared with other compounds, the limited potency of this compound becomes more apparent. In a study where this compound was isolated from the flowers of Dolichandrone serrulata, its activity was evaluated alongside several other co-isolated compounds. researchgate.net

Notably, protocatechuic acid was identified as a highly potent scavenger of both 2,2-diphenyl-l-picrylhydrazyl (DPPH) and hydroxyl radicals, with IC50 values of 25.6 ± 0.6 µM and 29.6 ± 0.4 µM, respectively. researchgate.net In the same study, hallerone and rengyolone demonstrated moderate scavenging of superoxide radicals and significantly inhibited H2O2-induced ROS production in HEK-293 cells, an effect comparable to the well-known antioxidant, vitamin C. researchgate.net In contrast, this compound was found to have the weakest scavenging potency in the DPPH radical assay among all the isolated compounds. researchgate.net

Table 1: Comparative Antioxidant Activities of this compound and Co-isolated Compounds researchgate.net
CompoundActivity against DPPH Radicals (IC50)Activity against Hydroxyl Radicals (IC50)Inhibition of H2O2-induced ROS Production
This compoundWeakest activityWeak activityNo significant inhibition
Protocatechuic acid25.6 ± 0.6 µM29.6 ± 0.4 µMNot reported as significant
HalleroneModerate activityWeak activitySignificant inhibition
RengyoloneModerate activityWeak activitySignificant inhibition

Antimicrobial Properties

Investigations into the antimicrobial spectrum of this compound have been conducted to ascertain its efficacy against various pathogenic microbes.

The antibacterial potential of this compound has been evaluated against several bacterial strains. A study involving compounds isolated from Digitalis viridiflora tested this compound against Bacillus cereus, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net The results showed that this compound possesses moderate antibacterial activity against Bacillus cereus NRRLB 3711, with a determined Minimum Inhibitory Concentration (MIC) value of 25 µg/mL. researchgate.net However, in the same study, it did not show activity against Pseudomonas aeruginosa or Staphylococcus aureus at the tested concentrations. researchgate.net

The antifungal properties of this compound have also been explored. In a study screening against three pathogenic yeast strains—Candida albicans, Candida krusei, and Candida parapsilosis—this compound was found to be inactive. researchgate.net In contrast, a related compound, Cleroindicin F, isolated during the same investigation, demonstrated notable anticandidal activity with MIC values as low as 12.5 µg/mL. researchgate.netsmolecule.com

Table 2: Antimicrobial Activity of this compound (MIC in µg/mL) researchgate.net
MicroorganismResult (MIC)
Bacillus cereus NRRLB 371125
Pseudomonas aeruginosaInactive
Staphylococcus aureusInactive
Candida albicansInactive
Candida kruseiInactive
Candida parapsilosisInactive

Anticancer and Antiproliferative Effects

The potential of natural compounds to inhibit cancer cell growth is a significant area of pharmacological research. The Clerodendrum genus, a source of this compound, is known to produce various phytochemicals, and extracts from these plants have been evaluated for anticancer properties. phcogj.comnih.gov

Mechanisms of Cell Death Induction (e.g., Apoptosis, Cell Cycle Arrest)

This compound has been investigated for its potential to induce cell death in cancer cells through mechanisms such as apoptosis and cell cycle arrest. Apoptosis is a form of programmed cell death, a crucial process for removing damaged or unwanted cells. nih.gov The cell cycle, the process through which a cell grows and divides, is tightly regulated by checkpoints. mdpi.com If damage is detected, the cell cycle can be halted to allow for repair; if the damage is irreparable, apoptosis is initiated. nih.gov

Key regulators of the cell cycle include cyclin-dependent kinases (CDKs) and cyclins. mdpi.com The p53 tumor suppressor protein plays a critical role in this process; upon detecting stress or damage, it can induce cell cycle arrest or apoptosis. mdpi.com Cell cycle arrest can occur at different phases, such as G0/G1, G2/M, preventing the cell from progressing to the next stage of division. frontiersin.orgjcancer.org For instance, arrest at the G2/M phase can indicate that intracellular DNA damage is difficult to repair. frontiersin.org

While specific studies detailing the precise mechanisms of this compound on apoptosis and cell cycle arrest are not extensively available in the provided search results, the general context of related compounds and plant extracts suggests that these are common pathways for anticancer activity. nih.govresearchgate.net For example, extracts containing compounds structurally similar to this compound have been shown to induce cell cycle arrest at the G0/G1 or G2/M phase and promote apoptosis in cancer cells. frontiersin.orgresearchgate.net

Investigations into Anti-Migration and Anti-Proliferation Effects

The mechanism behind these effects often involves the modulation of key cellular processes. researchgate.net For example, some plant extracts inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a necessary step for cell invasion and migration. researchgate.net

Other Pharmacological Potentials

Immunomodulatory Activities

This compound and related compounds have shown potential for immunomodulatory activities. Some compounds with similar structures, such as Umbelliprenin, exhibit immunomodulatory effects. medchemexpress.com Extracts from the genus Clerodendrum, from which Cleroindicin compounds are isolated, have been studied for their immunomodulatory properties. nbu.ac.in These activities can include modulating the proliferation of splenocytes, which consist of B and T lymphocytes, key players in the immune response. nbu.ac.in Additionally, some related compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting an anti-inflammatory action which is a component of immunomodulation. medchemexpress.com

Effects on Blood Flow and Microcirculation (e.g., Stagnant Blood Syndrome Models)

This compound has been isolated from plants used in traditional medicine to treat conditions related to "stagnant blood," a concept that aligns with circulatory disorders in modern medicine. researchgate.net Stagnant blood syndrome is considered a pathological condition in traditional Chinese and Japanese medicine, associated with poor circulation. researchgate.net

In a study investigating the effects of a methanol (B129727) extract from the dried flowers of Campsis grandiflora on a stagnant blood flow model in mice, this compound was one of the isolated compounds. researchgate.net The study monitored blood flow in the tail vein microcirculation and found that while other isolated compounds, apigenin (B1666066) and acteoside, showed significant improvement in stagnant blood flow, the specific activity of this compound in this model was not detailed as a primary active component. researchgate.net Nevertheless, its presence in a plant traditionally used for blood stasis suggests a potential, though perhaps indirect, role in improving microcirculation. researchgate.net The principle of activating blood circulation to remove stasis is a common therapeutic strategy in traditional medicine for various diseases, including those affecting the cardiovascular system. nih.gov

Glycemic Regulation via Enzyme Inhibition (e.g., α-Glucosidase Inhibition)

This compound has been identified as a constituent of plants that exhibit α-glucosidase inhibitory activity, a mechanism relevant for glycemic control. researchgate.net α-Glucosidase is an enzyme located in the small intestine responsible for breaking down complex carbohydrates into absorbable simple sugars like glucose. musechem.comnih.gov By inhibiting this enzyme, the digestion and absorption of carbohydrates are slowed, leading to a reduction in post-meal blood glucose levels. musechem.comwikipedia.orgmdpi.com

Mechanistic Research and Molecular Pharmacology of Cleroindicin B

Identification of Molecular Targets and Ligand Binding

The precise molecular targets of Cleroindicin B are not yet fully elucidated. However, research on analogous compounds within the clerodane diterpene family suggests potential protein-ligand interactions that may also be relevant to this compound.

Direct protein-ligand interaction mapping for this compound is not extensively documented in current scientific literature. However, studies on structurally similar compounds offer plausible hypotheses for its molecular binding behavior. For instance, a related clerodane diterpene, Crispene E, has been shown to inhibit the dimerization of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov Molecular docking studies suggest that Crispene E interacts with the SH2 domain of STAT3, a critical region for its activation and function. nih.gov This interaction prevents the formation of STAT3 dimers, which is a necessary step for its translocation to the nucleus and subsequent regulation of gene expression.

A network pharmacology analysis of an extract from Clerodendrum minahassae, a plant from the same genus as the source of this compound, identified several potential protein targets. Among these were STAT3, Mitogen-activated protein kinase 1 (MAPK1), and Nuclear factor kappa B subunit 1 (NFKB1), suggesting that compounds within this extract may interact with key proteins involved in cellular signaling. nih.gov

While these findings are for related compounds and extracts, they provide a foundation for future investigations into the specific protein-ligand interactions of this compound. Computational modeling and experimental binding assays will be crucial in mapping its direct molecular targets.

Detailed enzyme inhibition or activation kinetic studies specifically for this compound are currently limited. The potency and specificity of its interactions with various enzymes have not been thoroughly characterized.

General pharmacological screenings of furanoditerpenoids, the class of compounds to which this compound belongs, have indicated a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects, which may be attributable to enzyme modulation. researchgate.netresearchgate.net However, specific kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for particular enzymes are not yet available for this compound.

Future research focusing on enzyme kinetics will be essential to understand the potency and selectivity of this compound as an enzyme inhibitor or activator. Such studies would involve measuring reaction rates at various substrate and inhibitor concentrations to determine key kinetic parameters. wikipedia.orgteachmephysiology.comdu.ac.inyoutube.comkhanacademy.org

Elucidation of Cellular and Molecular Pathways

The influence of this compound on cellular and molecular pathways is an area of active investigation. Insights from studies on related compounds and plant extracts from the Clerodendrum genus suggest potential involvement in critical signaling cascades and regulatory processes.

While direct evidence for this compound's interaction with key signaling cascades is still emerging, research on related compounds from the Clerodendrum genus points towards modulation of several important pathways.

Extracts from Clerodendrum species have been shown to influence the NF-κB signaling pathway . NF-κB is a crucial regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of many natural products. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is another signaling cascade potentially modulated by compounds from Clerodendrum. The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. A network pharmacology study on Clerodendrum minahassae leaf extract identified MAPK1 as a potential target gene, suggesting that bioactive compounds within the extract could influence this pathway. nih.gov

The PI3K/Akt/mTOR signaling pathway , which is central to cell growth, survival, and metabolism, is also a potential target. Flavonoids isolated from the Clerodendrum genus, such as hispidulin, have been reported to suppress tumor cell growth by targeting the PI3K/Akt/mTOR pathway. srce.hr Furthermore, a network pharmacology analysis of C. minahassae extract also pointed to PIK3R1, a regulatory subunit of PI3K, as a key candidate gene. nih.gov

Table 1: Potential Signaling Pathways Modulated by Compounds from the Clerodendrum Genus

Signaling Pathway Potential Effect Related Compounds/Extracts
NF-κB Inhibition of pro-inflammatory signaling Extracts from Clerodendrum species, Polyphenols
MAPK Modulation of cellular proliferation and stress responses Clerodendrum minahassae extract
PI3K/Akt/mTOR Inhibition of cell growth and survival pathways Hispidulin, Clerodendrum minahassae extract

| STAT3 | Inhibition of dimerization and downstream signaling | Crispene E, Clerodendrum minahassae extract |

The ability of this compound to regulate gene expression and modulate protein levels is inferred from studies on analogous compounds. The clerodane diterpene Crispene E, for example, has been demonstrated to selectively inhibit the expression of STAT3 and its downstream target genes, including cyclin D1, Fascin, and bcl-2, in a breast cancer cell line. nih.govnih.gov This indicates that clerodane diterpenes can exert their effects by directly influencing the transcriptional machinery of the cell.

Furthermore, extracts from Clerodendrum species have been shown to modulate the expression of proteins involved in inflammation. For instance, some extracts can suppress the production of pro-inflammatory cytokines, suggesting an impact on the gene expression of these signaling molecules.

The precise mechanisms by which this compound may regulate gene expression, whether through direct interaction with transcription factors, modulation of epigenetic factors, or other means, remain to be fully elucidated.

Specific studies detailing the direct influence of this compound on the function of organelles such as mitochondria and the endoplasmic reticulum (ER) are not yet available. However, the known biological activities of related compounds suggest potential indirect effects.

For example, the induction of apoptosis by some flavonoids found in Clerodendrum species has been linked to mitochondrial dysfunction. srce.hr Apoptosis, or programmed cell death, often involves the mitochondrial pathway, where changes in mitochondrial membrane potential and the release of pro-apoptotic factors play a central role.

Given the interconnectedness of cellular organelles, it is plausible that the modulation of signaling pathways like PI3K/Akt/mTOR by compounds from the Clerodendrum genus could have downstream consequences for mitochondrial and ER function, as these pathways are known to regulate organelle homeostasis and stress responses. Further research is needed to directly assess the impact of this compound on the morphology and function of these vital cellular compartments.

Computational and In Silico Approaches to Mechanism Exploration

The exploration of this compound's mechanistic action has been significantly advanced through the use of computational and in silico methodologies. These approaches allow for the prediction and analysis of molecular interactions, offering insights into potential therapeutic targets and the stability of ligand-protein complexes. This section details the application of molecular docking, molecular dynamics simulations, network pharmacology, and machine learning in elucidating the molecular pharmacology of this compound and related compounds.

Molecular Docking for Target Prediction and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a protein target.

In studies related to neurodegenerative diseases, molecular docking has been employed to identify natural inhibitors of the Fused in Sarcoma (FUS) protein, the dysregulation of which is linked to dementia. A closely related compound, Cleroindicin C, was identified through molecular docking analyses as having a high binding affinity for the FUS protein. The docking simulations, facilitated by software such as AutoDock Vina, revealed a significant binding affinity, suggesting a strong and specific interaction with the protein's binding pocket. This computational screening of phytochemicals has highlighted Cleroindicin C as a promising candidate for further investigation as a FUS protein inhibitor. The insights gained from Cleroindicin C can be extrapolated to guide the investigation of this compound's potential interactions with similar protein targets.

CompoundTarget ProteinBinding Affinity (kcal/mol)Software Used
Cleroindicin CFUS Protein-10.12AutoDock Vina

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

Extensive MD simulations have been conducted on the FUS protein in complex with Cleroindicin C to corroborate the findings from molecular docking studies. The simulations, typically run for durations such as 100 nanoseconds, analyze parameters like the Root Mean Square Deviation (RMSD) of the protein's alpha-carbons. For the FUS protein bound to Cleroindicin C, the RMSD values were observed to stabilize, indicating the formation of a stable complex. This stability is a crucial factor in determining the potential of a compound as an effective inhibitor. The analysis of these simulations confirms the stable interaction between Cleroindicin C and the FUS protein, further supporting its potential as a therapeutic agent.

ParameterObservationImplication
RMSD of FUS protein with Cleroindicin CStabilized after an initial equilibration periodFormation of a stable ligand-protein complex

Network Pharmacology for Multi-Target and Pathway Analysis

Network pharmacology is an approach that integrates systems biology and polypharmacology to investigate the complex interactions between drug molecules, their multiple targets, and the biological pathways they modulate. This methodology is particularly useful for understanding the mechanisms of natural products, which often exhibit multi-target effects.

While specific network pharmacology studies on this compound were not identified, research on the Clerodendrum genus, a source of clerodane diterpenes, provides a framework for how this approach could be applied. Such studies construct compound-target and target-pathway networks to elucidate the mechanisms of action of natural compounds against diseases like cancer neist.res.in. This approach allows for the identification of key molecular targets and signaling pathways that are modulated by the compounds. By applying network pharmacology to this compound, it would be possible to predict its potential targets and understand its polypharmacological effects, thereby uncovering its broader therapeutic potential and mechanisms of action across various diseases.

Machine Learning Applications in Ligand-Protein Interaction Prediction (e.g., for FUS protein inhibitors, with Cleroindicin C as a related compound)

Machine learning (ML) has emerged as a powerful tool in drug discovery for predicting ligand-protein interactions and identifying potential drug candidates from large datasets of compounds. ML models, such as the Random Forest algorithm, can be trained on datasets of known inhibitors and non-inhibitors to classify new compounds based on their molecular features.

In the context of identifying FUS protein inhibitors for the treatment of dementia, machine learning techniques have been utilized to screen extensive datasets of phytochemicals nih.gov. This computational approach led to the identification of several potential inhibitors, including Cleroindicin C nih.gov. The use of ML, in conjunction with molecular docking and dynamics simulations, provides a robust pipeline for the discovery of novel therapeutic agents. These computational methods not only accelerate the screening process but also provide valuable insights into the structural and chemical features that are important for potent and specific inhibition of target proteins. The success of these methods in identifying Cleroindicin C as a FUS protein inhibitor highlights the potential for applying similar strategies to discover and optimize the therapeutic properties of this compound.

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

Following a comprehensive search of publicly available scientific literature, it has been determined that there are currently no specific research articles or data available that detail the Structure-Activity Relationship (SAR) studies, pharmacophore modeling, stereoisomeric effects, or the rational design and synthesis of bioactive analogues for the chemical compound this compound.

The provided outline requires a detailed and scientifically accurate account of the following aspects of this compound:

Structure Activity Relationship Sar Studies of Cleroindicin B and Its Derivatives

Rational Design and Synthesis of Optimized Bioactive Analogues

Despite extensive searches for this information, no studies focusing on Cleroindicin B in these areas could be identified. The scientific community has not published research that would allow for a thorough and informative discussion on how the structure of this compound and its potential derivatives influence their biological activity.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy while strictly adhering to the specified outline and focusing solely on this compound. Any attempt to create such an article would be based on speculation rather than documented research findings.

Preclinical Research Models and Translational Considerations

In Vivo Efficacy and Safety Assessments in Animal Models

In vivo studies are fundamental for understanding how a compound behaves in a complex biological system. Such studies can provide initial evidence of efficacy in disease models and offer insights into potential safety concerns.

Rodent Models of Disease (e.g., Carrageenan-Induced Inflammation in Rats)

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of test compounds. nih.govresearchgate.net The injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rat or mouse elicits a localized inflammatory response characterized by swelling, redness, and pain. researchgate.net This model allows for the assessment of a compound's ability to mitigate these inflammatory signs.

While extracts from plants of the Clerodendrum genus, from which clerodane diterpenes are often isolated, have shown anti-inflammatory effects in the carrageenan-induced rat paw edema model, specific in vivo data for the isolated compound Cleroindicin B in this or any other rodent model of inflammation are not available in the public domain. nih.gov Studies on extracts of Clerodendrum paniculatum have demonstrated a reduction in paw edema, suggesting the presence of anti-inflammatory constituents. nih.gov However, without direct testing of this compound, its contribution to this activity remains speculative.

Murine Models for Peripheral Circulatory Disturbances

Peripheral circulatory disturbances encompass a range of conditions characterized by inadequate blood flow to the extremities. Animal models are employed to investigate potential therapeutic interventions that can improve circulation. At present, there are no published studies that have investigated the effects of this compound in any murine models of peripheral circulatory disturbances.

Efficacy Studies in Xenograft or Genetically Modified Animal Models of Disease

Xenograft models, which involve the transplantation of human cells or tissues into immunocompromised animals, and genetically modified animal models are invaluable tools in preclinical research, particularly in oncology and for studying diseases with a strong genetic basis. These models allow for the evaluation of a compound's efficacy against human-derived tissues or in the context of specific genetic alterations. A thorough review of the scientific literature reveals no evidence of efficacy studies of this compound in either xenograft or genetically modified animal models for any disease.

Challenges and Prospects for Clinical Translation

The journey of a compound from the laboratory to the clinic is fraught with challenges. Key among these are understanding its pharmacokinetic and pharmacodynamic properties, which are crucial for determining its potential as a therapeutic agent.

Consideration of Pharmacokinetic and Pharmacodynamic Parameters

Pharmacokinetics (PK) describes the movement of a drug into, through, and out of the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics (PD) refers to the effects of the drug on the body. A comprehensive understanding of the PK/PD relationship is essential for predicting a drug's efficacy and safety profile in humans.

There is currently no publicly available information on the pharmacokinetic or pharmacodynamic parameters of this compound. Studies on other clerodane diterpenes have highlighted that poor bioavailability can be a significant hurdle for their clinical development. medchemexpress.com

Development of Standardized Preparations for Clinical Development

The transition of a promising natural product like this compound from preclinical research to clinical development is contingent upon the establishment of a standardized preparation. This process is critical to ensure batch-to-batch consistency, which is a prerequisite for obtaining reliable and reproducible results in clinical trials and for eventual therapeutic use. The development of a standardized preparation of this compound involves overcoming challenges inherent to natural product-derived agents, including its isolation, purification, and formulation.

The journey towards a standardized preparation begins with the careful selection and handling of the raw plant material from the Clerodendrum genus. The concentration of this compound and other related diterpenoids can vary significantly depending on factors such as the plant's geographical origin, harvest time, and post-harvest processing. Therefore, stringent quality control measures must be implemented at the very beginning of the manufacturing process.

The extraction and purification of this compound present another set of challenges. Clerodane diterpenes are a diverse class of compounds, and their isolation often requires sophisticated chromatographic techniques to separate the desired compound from a complex mixture of structurally similar molecules. nih.govrsc.org Methods such as high-speed counter-current chromatography (HSCCC) have been successfully employed for the separation of diterpenoids from medicinal plants, offering an alternative to more traditional methods like preparative HPLC. The choice of solvents and the extraction method must be carefully optimized to maximize the yield of this compound while minimizing the degradation or extraction of undesirable compounds. google.com

Once isolated, the characterization and quantification of this compound are paramount for standardization. A suite of analytical techniques is employed to establish a comprehensive quality profile for the active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a cornerstone for determining the purity of this compound and quantifying its content in the extract. Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are essential for confirming the chemical structure and identifying any impurities. The development of validated analytical methods is a critical step in ensuring that each batch of the preparation meets the predefined specifications.

Formulation development for this compound must address its physicochemical properties, such as solubility and stability, to ensure optimal delivery and bioavailability. wuxiapptec.comnih.gov Like many diterpenoids, this compound may exhibit poor water solubility, which can hinder its absorption and therapeutic efficacy. nih.gov To overcome this, various formulation strategies can be explored, including the use of co-solvents, surfactants, or the development of more advanced delivery systems like solid dispersions or nanoparticles. catapult.org.ukdrug-dev.com Stability testing under various conditions (e.g., temperature, humidity, light) is crucial to determine the shelf-life of the final product and to ensure that the concentration of this compound remains consistent over time. drug-dev.com

The table below outlines key considerations and methodologies in the development of standardized preparations of this compound.

Phase of Development Key Objectives Methodologies and Technologies Potential Challenges
Raw Material Sourcing and Processing To ensure consistent quality and phytochemical profile of the starting plant material.Good Agricultural and Collection Practices (GACP), Macroscopic and Microscopic Analysis, Chemical Fingerprinting (e.g., HPLC, HPTLC)Variability in active compound concentration due to environmental and genetic factors.
Extraction and Purification To efficiently isolate this compound from the complex plant matrix and remove impurities.Soxhlet extraction, Supercritical Fluid Extraction (SFE), Column Chromatography, High-Speed Counter-Current Chromatography (HSCCC), Preparative HPLC. google.comgoogle.comCo-extraction of structurally related compounds, degradation of the target molecule during processing.
Characterization and Standardization To establish the identity, purity, and potency of the active pharmaceutical ingredient (API).HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Development of reference standards.Identification and quantification of all relevant active compounds and potential impurities.
Formulation Development To develop a stable and bioavailable dosage form suitable for clinical administration.Solubility enhancement techniques (e.g., co-solvents, cyclodextrins), particle size reduction (micronization, nanosizing), development of oral or parenteral formulations. wuxiapptec.comnih.govdrug-dev.comPoor aqueous solubility and/or stability of this compound.
Quality Control and Stability Testing To ensure batch-to-batch consistency and establish a shelf-life for the final product.Validated analytical methods for assay and impurity profiling, stress testing, long-term stability studies according to ICH guidelines.Ensuring the physical and chemical stability of the formulated product over its intended shelf-life.

The successful development of a standardized preparation of this compound is a complex, multi-step process that requires a deep understanding of phytochemistry, analytical chemistry, and formulation science. Overcoming the inherent challenges of natural product development is essential to unlock the full therapeutic potential of this promising compound in a clinical setting.

Future Perspectives and Research Gaps in Cleroindicin B Studies

Advancements in Isolation and Synthetic Methodologies for Enhanced Production

The natural abundance of Cleroindicin B is often low, making its isolation from Clerodendrum indicum a challenge for large-scale studies. scienceopen.comuclmyanmar.org Future research should prioritize the development of more efficient and scalable isolation techniques. Furthermore, exploring alternative natural sources within the Clerodendrum genus, which is rich in diterpenoids, could prove fruitful. nih.gov

Significant progress has been made in the chemical synthesis of related compounds like Cleroindicin D, often employing strategies such as oxidative dearomatization. acs.orgnih.govgrantome.com Similar synthetic approaches could be adapted and optimized for this compound. The development of asymmetric synthesis methodologies will be crucial for producing specific enantiomers and enabling detailed structure-activity relationship (SAR) studies. acs.orgresearchgate.net Total synthesis not only provides a reliable source of the compound but also opens the door for creating novel derivatives with potentially improved properties. researchgate.net

Deeper Exploration of Specific Molecular Targets and Signaling Pathways

While preliminary studies suggest that this compound may interact with molecular targets involved in oxidative stress and cancer pathways, the precise mechanisms remain largely unknown. benchchem.comnih.gov Future research must focus on identifying the specific proteins, enzymes, or receptors that this compound binds to. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies can be employed to uncover these molecular interactions. worldscholarsreview.org

A network pharmacology approach, which has been applied to the Clerodendrum genus, could help predict potential targets and pathways for this compound. nih.govresearchgate.net This involves constructing interaction networks between the compound, its potential protein targets, and associated signaling pathways to understand its polypharmacological effects. Investigating its influence on key cancer-related pathways and inflammatory signaling cascades will be essential to understanding its therapeutic potential. medcraveonline.commdpi.com

Potential for Novel Therapeutic Applications Beyond Current Scope

The neo-clerodane diterpenoid class, to which this compound belongs, is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. medcraveonline.commdpi.comnih.gov While initial research on this compound may have focused on a specific activity, its structural relatives, such as Cleroindicin C and F, have shown potential antibacterial, antifungal, and antiprotozoal properties. benchchem.com This suggests that this compound and its derivatives could have a broader therapeutic scope than currently understood.

Future investigations should explore the potential of this compound in treating various infectious diseases and inflammatory conditions. Its cytotoxic properties also warrant further investigation against a wider range of cancer cell lines to identify specific cancer types that may be particularly susceptible. mdpi.com

Development of High-Throughput Screening Assays for Derivatives

To efficiently explore the therapeutic potential of this compound and its synthetic analogs, the development of high-throughput screening (HTS) assays is essential. evotec.combmglabtech.com HTS allows for the rapid testing of large libraries of compounds against specific biological targets or cellular processes in an automated fashion. evotec.combmglabtech.com

These assays can be either biochemical, using purified proteins to measure binding or enzymatic inhibition, or cell-based, assessing cellular responses such as viability, proliferation, or the activation of specific signaling pathways. sci-hub.senih.gov For instance, developing a high-content screening (HCS) assay could provide detailed information on the effects of this compound derivatives on cellular morphology, cell cycle progression, and the localization of key proteins. nih.gov Such assays would accelerate the identification of lead compounds with improved potency and selectivity. evotec.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, the integration of various "omics" technologies is crucial. humanspecificresearch.orgnih.gov These technologies allow for the large-scale analysis of different types of biological molecules, providing a comprehensive picture of cellular responses to the compound. worldscholarsreview.orghumanspecificresearch.org

Proteomics: Can identify changes in protein expression and post-translational modifications in response to this compound treatment, revealing the cellular pathways that are affected. worldscholarsreview.org

Metabolomics: Can analyze the global changes in metabolite profiles, offering insights into how this compound alters cellular metabolism. elpub.ru

Transcriptomics: Can measure changes in gene expression, identifying the genes and genetic pathways that are modulated by the compound. humanspecificresearch.org

By combining data from these different omics approaches, researchers can construct detailed models of the mechanism of action of this compound, leading to a more complete understanding of its biological impact. nih.govnih.gov

Opportunities for Combination Therapies and Drug Repurposing Strategies

Given the complexity of many diseases, combination therapies that target multiple pathways are often more effective than monotherapies. oncology-central.commdpi.com Future research should explore the potential of using this compound in combination with existing drugs. nih.gov This approach could lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual drugs, and may help to overcome drug resistance. mdpi.comnih.gov

Drug repurposing, the strategy of finding new uses for existing drugs, also presents an opportunity for this compound research. oncology-central.commdpi.com For example, a compound initially investigated for its anticancer properties might be repurposed as an anti-inflammatory agent if it is found to modulate relevant pathways. scienceopen.com As the understanding of this compound's molecular targets and mechanisms of action grows, so too will the opportunities for its strategic application in combination therapies and for repurposing it for new therapeutic indications. scienceopen.com

Q & A

Q. What methodologies are recommended for structural elucidation of Cleroindicin B?

Nuclear magnetic resonance (NMR), X-ray crystallography, and high-resolution mass spectrometry (HRMS) are critical for determining the stereochemistry and functional groups of this compound. For example, X-ray analysis resolved stereochemical ambiguities in related cleroindicins, such as distinguishing epi-cleroindicin D from cleroindicin D . Mass spectrometry should validate molecular weight and fragmentation patterns, while NMR (¹H, ¹³C, and 2D experiments like COSY and NOESY) confirms connectivity and spatial arrangements .

Q. How should researchers design experiments to replicate this compound synthesis from literature?

Follow retrosynthetic plans detailed in peer-reviewed protocols, ensuring precise control of reaction conditions (e.g., temperature, catalysts). For instance, catalytic asymmetric silylation and ketal protection strategies were pivotal in synthesizing cleroindicins . Document all steps meticulously, including reagent purity and chromatographic separation methods, to enable independent replication .

Q. What databases are optimal for conducting systematic literature reviews on this compound?

Prioritize PubMed, Web of Science, and specialized chemistry databases (e.g., SciFinder) over Google Scholar, as they offer advanced Boolean search capabilities, reproducibility, and access to primary sources . Use search terms like "this compound synthesis," "enantioselective catalysis," and "natural product isolation," combined with filters for study type (e.g., experimental, review) .

Q. How can researchers ensure ethical compliance in reporting this compound data?

Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data transparency: provide raw spectra, crystallographic data, and detailed experimental procedures in supplementary materials. Avoid selective reporting of successful reactions; include failed attempts to inform future work .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound?

Key challenges include controlling stereochemistry at multiple chiral centers and avoiding racemization during functional group transformations. For example, Mitsunobu conditions failed to produce cleroindicin F, necessitating alternative β-elimination strategies . Optimize chiral catalysts (e.g., aluminum-pyrrolidine complexes) and monitor enantiomeric excess (ee) via chiral HPLC .

Q. How can meta-analytical techniques address contradictions in this compound bioactivity studies?

Apply heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. If heterogeneity exceeds 50%, perform subgroup analyses (e.g., by synthesis method or assay type) to identify confounding factors . Use PRISMA guidelines to ensure systematic inclusion/exclusion criteria and minimize bias .

Q. What strategies improve the scalability of this compound’s catalytic asymmetric synthesis?

Develop immobilized catalysts (e.g., silica-supported Cu complexes) to enhance reusability and reduce costs. Explore flow chemistry to optimize reaction kinetics and purification steps, as demonstrated in cleroindicin D synthesis . Validate scalability via kinetic studies and process mass intensity (PMI) calculations .

Q. How do stereochemical errors in this compound’s reported structures impact downstream research?

Misassignments (e.g., epi-cleroindicin D vs. cleroindicin D) can invalidate structure-activity relationship (SAR) studies. Cross-validate stereochemistry using computational methods (DFT-NMR) and comparative analysis with synthetic standards . Publish errata to correct literature databases and prevent replication failures .

Q. What computational tools aid in retrosynthetic planning for this compound derivatives?

Use AI-driven platforms (e.g., Chematica) to propose disconnections and prioritize routes with minimal protecting groups. Validate feasibility via density functional theory (DFT) calculations on transition states, particularly for asymmetric steps . Combine with manual analysis of analogous cleroindicin syntheses .

Q. How can researchers mitigate optical activity loss during this compound functionalization?

Avoid strongly basic conditions that promote racemization. For esterifications, employ mild acylating agents (e.g., acetic anhydride with DMAP) . Monitor ee dynamically using inline spectroscopy (e.g., circular dichroism) and adjust reaction parameters in real time .

Methodological Guidelines

  • Data Analysis : Perform triplicate experiments for reproducibility and report standard deviations. Use Grubbs’ test to identify outliers in spectral or chromatographic data .
  • Literature Synthesis : Differentiate primary sources (e.g., original syntheses ) from secondary reviews. Critically evaluate claims using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Catalyst Optimization : Screen ligand libraries via high-throughput experimentation (HTE) and correlate ee with steric/electronic parameters (e.g., Hammett plots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.